Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-27-15-5-3-13(21)18-17(15)23-20(29-18)25-8-6-24(7-9-25)19(26)12-2-4-14-16(10-12)28-11-22-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWREGQJKMVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thromboxane, and prostacyclin.
Biological Activity
Benzo[d]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents, antimicrobial compounds, and inhibitors of various enzymes. The compound Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex molecule that combines the benzo[d]thiazole moiety with a piperazine group, potentially enhancing its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzo[d]thiazole core, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, derivatives similar to the compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- A derivative containing a piperazine moiety showed antiproliferative activity with a value of 8 ± 3 µM against human-derived DU-145 prostate cancer cells .
- Another study reported that benzothiazole derivatives exhibited values ranging from 0.4 to 0.57 µM against MCF-7 breast cancer cells, indicating strong activity against this cell line .
| Compound | Cell Line | / (µM) |
|---|---|---|
| Derivative 16 | DU-145 | 8 ± 3 |
| Benzothiazole Derivative | MCF-7 | 0.4 - 0.57 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives have been explored for their ability to inhibit bacterial growth and combat infections:
- Antimicrobial Screening : Research has shown that benzothiazole derivatives possess activity against various pathogens, although specific data on the compound's antimicrobial efficacy is limited .
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) is another area where benzothiazole derivatives show promise:
- AChE Inhibition : Compounds structurally related to this compound have demonstrated significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
- Synthesis and Anticancer Evaluation : A study synthesized various benzothiazole-piperazine hybrids and evaluated their anticancer activities across different cell lines, establishing a structure–activity relationship (SAR) that highlighted the importance of specific substituents on the benzothiazole ring for enhanced activity .
- Mechanistic Insights : Research has indicated that certain benzothiazole derivatives induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzothiazole, including compounds similar to benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, exhibit significant anticancer properties. For instance, a study demonstrated that certain benzothiazole derivatives inhibited the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the piperazine moiety enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Benzothiazole compounds have shown promising antimicrobial activities. A study highlighted the synthesis of various benzothiazole derivatives that displayed effective antibacterial and antifungal properties against a range of pathogens. This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Recent research has focused on the neuroprotective effects of benzothiazole derivatives, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds similar to benzo[d]thiazol-6-yl have been shown to inhibit enzymes associated with neurodegeneration, thereby preserving neuronal health. This application is particularly relevant given the rising incidence of neurodegenerative disorders globally .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as an insecticide or herbicide. Benzothiazole derivatives are known for their effectiveness in pest control due to their ability to disrupt biological processes in pests. Studies have reported that specific substitutions on the benzothiazole ring can enhance insecticidal activity, making compounds like this compound valuable in agricultural formulations .
Material Science Applications
Corrosion Inhibition
Benzothiazole compounds have been investigated for their efficacy as corrosion inhibitors in metal protection. The presence of nitrogen and sulfur atoms in the benzothiazole structure allows for strong adsorption onto metal surfaces, forming protective layers that prevent corrosion. This application is critical in industries where metal components are subject to harsh environments .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Research : A study published in Bioorganic & Medicinal Chemistry Letters evaluated various benzothiazole derivatives for their anticancer activity against different cancer cell lines. The study found that specific substitutions significantly enhanced cytotoxicity, indicating a promising therapeutic avenue for developing new anticancer agents .
- Agricultural Application : In agricultural research, a series of experiments demonstrated that modified benzothiazoles exhibited potent insecticidal properties against common agricultural pests, leading to increased crop yields when applied as pesticides .
- Material Science Investigation : Research into corrosion inhibitors revealed that benzothiazole-based compounds effectively reduced corrosion rates in steel exposed to acidic environments, highlighting their industrial relevance .
Chemical Reactions Analysis
Synthetic Methodology and Key Reactions
The synthesis of this compound involves multi-step organic transformations, typically starting with the formation of the benzothiazole core followed by piperazine coupling and subsequent functionalization. Key reactions include:
Nucleophilic Aromatic Substitution
The chloro substituent at position 7 of the benzothiazole ring undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines or alkoxides to replace the chloro group (e.g., methoxy introduction via SNAr).
-
Controlled substitution preserves the aromaticity of the benzothiazole system while modifying electronic properties.
Piperazine Ring Functionalization
The piperazine moiety participates in:
-
Acylation : Reacts with acyl chlorides or anhydrides to form methanone derivatives.
Example: Reaction with 3-nitrophenylacetyl chloride yields the methanone linkage. -
Alkylation : Forms N-alkylated derivatives under mild conditions (e.g., benzyl bromide in acetonitrile with K₂CO₃) .
Oxidation and Reduction
-
Nitro Group Reduction : The nitro group (if present in intermediates) is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄ .
-
Sulfonation : The methylsulfonyl group in related analogs is introduced via oxidation of thioethers.
Reactivity of Functional Groups
The compound’s reactivity is governed by its benzothiazole rings, piperazine linker, and substituents:
Reaction Optimization Data
Critical parameters for key reactions are summarized below:
Acylation of Piperazine
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dry toluene or THF | 70–85% | |
| Temperature | 0–25°C | ||
| Catalyst | Triethylamine or DMAP |
Nitro Group Reduction
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Reducing Agent | H₂ (1 atm) with 10% Pd/C | 90% | |
| Solvent | Ethanol/water (9:1) | ||
| Time | 4–6 hours |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The methoxy group directs electrophiles to the para position of the benzothiazole ring, while the chloro group deactivates the ring.
-
Piperazine Dynamics : The piperazine ring’s conformational flexibility enhances its ability to participate in hydrogen bonding and π-π stacking, critical for biological interactions.
Stability and Degradation Pathways
-
Hydrolytic Degradation : The methanone linker hydrolyzes in acidic media (pH < 3) to form carboxylic acid derivatives.
-
Photodegradation : Exposure to UV light induces cleavage of the benzothiazole rings, necessitating storage in amber vials.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : and NMR confirm the presence of benzothiazole protons (δ 7.2–8.5 ppm) and piperazine signals (δ 2.5–3.8 ppm). Methoxy groups appear as singlets near δ 3.9 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] peaks matching calculated values) .
- X-ray Crystallography : Asymmetric unit analysis confirms dihedral angles between benzothiazole and piperazine moieties (e.g., 6.5–34.0°) and non-classical interactions like π–π stacking .
How can reaction yields be optimized during thiourea intermediate synthesis?
Advanced Optimization
Key factors include:
- Solvent Choice : DMF enhances solubility of aromatic amines and isothiocyanates, reducing side reactions .
- Temperature Control : Prolonged reflux (>6 hours) may degrade products; TLC monitoring is critical .
- Substituent Effects : Electron-withdrawing groups on aryl isothiocyanates improve yields (e.g., 79% for 2-chlorophenyl derivatives vs. 48% for unsubstituted analogs) .
What purification methods are recommended for isolating the final compound?
Q. Basic Purification
- Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials and salts .
- Column Chromatography : Silica gel columns (eluent: ethyl acetate/hexane) resolve closely related byproducts .
What advanced cyclization conditions generate oxadiazinane vs. triazinane derivatives?
Q. Advanced Synthesis
- Oxadiazinane-4-thiones : Use HCl and formaldehyde under reflux to promote six-membered ring formation .
- Triazinane-2-thiones : Substitute formaldehyde with methylamine in ethanol to form five-membered rings. Yields improve with electron-donating aryl groups .
How is the compound evaluated for antimicrobial activity?
Q. Advanced Biological Assays
- MIC Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with nitro or chloro substituents show MIC values as low as 2 µg/mL .
- Antifungal Screening : Disk diffusion assays against C. albicans; thiazolidinone analogs exhibit zone diameters ≥15 mm .
What structure-activity relationship (SAR) trends are observed for benzothiazole derivatives?
Q. Advanced SAR Analysis
- Piperazine Linkers : Flexibility enhances binding to targets like 5-HT receptors .
- Substituent Effects : Chlorine at the 7-position (benzothiazole) and methoxy at the 4-position improve solubility and bioactivity .
- Thiazolidinone Moieties : Carbonitrile groups at C-6 increase antimicrobial potency by 3–5-fold .
What computational methods support mechanistic studies of this compound?
Q. Advanced Computational Analysis
- Molecular Docking : Simulations with 5-HT receptors (PDB ID: 7EKG) reveal hydrogen bonding between the piperazine nitrogen and Asp116 .
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to correlate electronic properties with antioxidant activity .
How is the compound’s stability assessed under physiological conditions?
Q. Advanced Stability Studies
- Solubility : PBS (pH 7.4) solubility is <0.1 mg/mL; DMSO stock solutions (10 mM) are stable for >6 months at -20°C .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C .
What strategies are used to target CNS receptors with this compound?
Q. Advanced Pharmacological Design
- Serotonin Receptor Targeting : Structural analogs with butyl linkers (e.g., 2-(4-(4-chlorophenyl)piperazin-1-yl)butyl derivatives) exhibit values <50 nM for 5-HT .
- Blood-Brain Barrier (BBB) Penetration : LogP values ~3.5 (calculated via ChemDraw) suggest moderate permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
